2-Bromo-1-chloronaphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

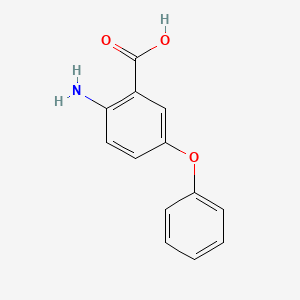

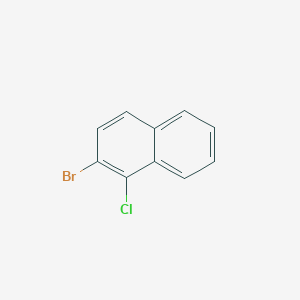

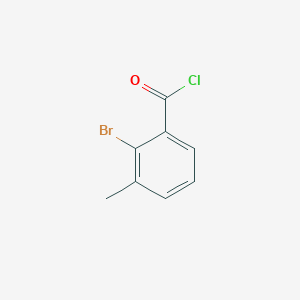

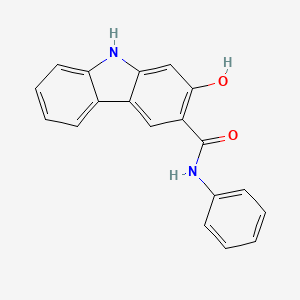

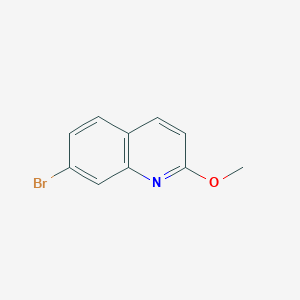

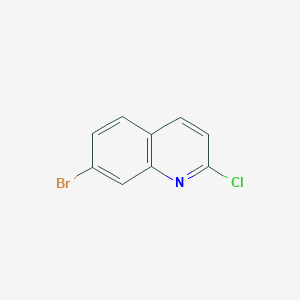

2-Bromo-1-chloronaphthalene is a halogenated naphthalene derivative characterized by the presence of a bromine atom and a chlorine atom attached to the naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of halogen substituents on the aromatic ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products .

Molecular Structure Analysis

The molecular structure of halogenated naphthalenes can be influenced by the type and position of the halogen substituents. For instance, in the case of 1,4-dihalonaphthalenes, the presence of different halogens can lead to variations in lattice stability and crystal structure. The addition of a bromine atom to a chloronaphthalene can create lattice instability and result in a different crystal structure compared to its dichloro counterpart .

Chemical Reactions Analysis

Halogenated naphthalenes can participate in various chemical reactions. For example, the high-temperature pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol can lead to the formation of a range of products, including naphthalene, dibenzo-p-dioxin, and bromochlorodibenzo-p-dioxins. The presence of bromine can increase the concentration of chlorine atoms available for reaction, influencing the yield and types of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-chloronaphthalene are affected by the halogen substituents. The presence of bromine and chlorine can impact the molecule's absorption spectra, as observed in the photoacoustic spectra of various halogenated naphthalenes. The non-radiative transitions in these molecules can decrease as the substituent changes from fluorine to chlorine to bromine . Additionally, the molecular structure and conformational composition of halogenated propenes, such as 2-bromo-3-chloro-1-propene, can be determined by gas-phase electron diffraction, revealing a mixture of conformers with different stabilities .

Scientific Research Applications

Environmental Implications and Degradation Processes

Formation of Hazardous Byproducts : Studies have explored the formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of halogenated phenols, indicating the potential for 2-Bromo-1-chloronaphthalene to form toxic byproducts under specific conditions. These byproducts include a variety of chlorinated and brominated compounds, suggesting significant environmental implications (Evans & Dellinger, 2005).

Photocatalytic Decomposition : Research on the photocatalytic decomposition of chloronaphthalenes using TiO2 and iron nanoparticles in aqueous systems has demonstrated a synergistic effect, leading to the efficient breakdown of these compounds. This suggests potential applications in environmental remediation and the degradation of persistent organic pollutants (Qi et al., 2019).

Chemical Synthesis and Solubility Studies

- Solubility Studies : The solubility of bromoderivatives in 1-chloronaphthalene has been characterized, providing essential data for chemical synthesis and material science applications. These studies contribute to understanding the solubility behavior of complex molecules in organic solvents, which is crucial for designing novel materials and chemicals (Semenov et al., 2010).

Material Science and Photovoltaics

- Polymer Photovoltaic Devices : The use of solvent mixtures containing 1-chloronaphthalene has been shown to improve the efficiency of polymer photovoltaic devices. The slower drying of polymer films due to the lower vapor pressure of the solvent mixtures allows polymer chains more time to self-organize, enhancing the devices' performance (Chen et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that naphthalene derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

properties

IUPAC Name |

2-bromo-1-chloronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYLLUOBDZSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559884 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloronaphthalene | |

CAS RN |

692728-68-0 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)